molecular formula C16H8Cl3F5N2O2S B14331551 N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide CAS No. 100279-37-6

N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide

Cat. No.: B14331551
CAS No.: 100279-37-6
M. Wt: 493.7 g/mol
InChI Key: GBDXXYZXKWNXNL-UHFFFAOYSA-N
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Description

N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, sulfonation, and carbamoylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism by which N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide include other halogenated benzamides and sulfonyl compounds. These compounds share structural features such as halogen atoms and functional groups, but differ in their specific arrangements and substitutions.

Uniqueness

What sets this compound apart is its combination of multiple halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

100279-37-6

Molecular Formula

C16H8Cl3F5N2O2S

Molecular Weight

493.7 g/mol

IUPAC Name

N-[[2,5-dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C16H8Cl3F5N2O2S/c17-6-5-11(29-16(23,24)14(19)22)7(18)4-10(6)25-15(28)26-13(27)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,25,26,27,28)

InChI Key

GBDXXYZXKWNXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)Cl)(F)F)Cl)F

Origin of Product

United States

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